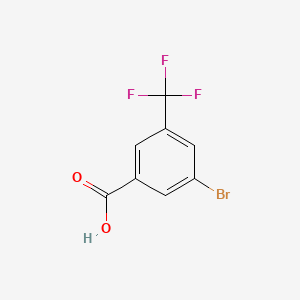

3-Bromo-5-(trifluoromethyl)benzoic acid

Descripción

Significance of Fluorinated Benzoic Acid Derivatives in Advanced Organic Chemistry

Fluorinated benzoic acid derivatives are a class of compounds that have gained immense importance in advanced organic chemistry, primarily due to the unique properties imparted by fluorine atoms. The introduction of fluorine or fluorine-containing groups like trifluoromethyl (-CF3) into the benzoic acid scaffold can dramatically alter the parent molecule's physical, chemical, and biological properties. lookchem.com

The trifluoromethyl group is a key substituent in medicinal chemistry. mdpi.com Its presence can enhance the lipophilicity of a molecule, which influences its ability to cross cell membranes, and can increase metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.combeilstein-journals.org The strong electron-withdrawing nature of the -CF3 group also modulates the acidity of the carboxylic acid and influences the reactivity of the aromatic ring. mdpi.com Furthermore, fluorine can improve a drug's binding affinity to target proteins through favorable electrostatic interactions. mdpi.com Consequently, fluorinated benzoic acids are recognized as "privileged scaffolds" in drug discovery, serving as versatile foundations for creating libraries of compounds for screening as potential therapeutic agents. Their applications extend to agrochemicals and materials science, where the stability and unique electronic characteristics of the C-F bond are highly valued. lookchem.comnih.gov

Overview of Current Research Trajectories for 3-Bromo-5-(trifluoromethyl)benzoic acid

Current research involving this compound primarily utilizes it as a versatile intermediate in the synthesis of more complex molecules. While extensive studies on the compound itself are not the main focus, its application as a building block is a recurring theme in synthetic chemistry. The molecule's structure is strategically designed for further functionalization. The carboxylic acid group can be converted to esters, amides, or acyl chlorides, enabling it to be coupled with other molecules. ossila.com The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Research trajectories leveraging this compound and similar structures are heavily focused on medicinal chemistry and drug discovery. ossila.com For instance, related fluorinated benzoic acid derivatives are employed in the synthesis of active pharmaceutical ingredients (APIs), including potential inhibitors for enzymes like glycerol-3-phosphate acyltransferase (GPAT) and fusion inhibitors for viruses. ossila.com The specific 3-bromo-5-(trifluoromethyl) substitution pattern allows chemists to precisely control the architecture of new drug candidates, fine-tuning their steric and electronic properties to optimize interactions with biological targets. mdpi.com Therefore, the primary research value of this compound lies in its role as a precursor for generating novel compounds with potential therapeutic or material science applications. hsppharma.com

Historical Context of Halogenated and Trifluoromethylated Aromatic Carboxylic Acids in Synthetic Chemistry

The development of halogenated and trifluoromethylated aromatic carboxylic acids is rooted in the broader history of synthetic organic chemistry. The introduction of halogens onto aromatic rings has been a fundamental transformation for well over a century.

Halogenated Aromatic Carboxylic Acids: Early methods for synthesizing halogenated organic compounds often involved direct halogenation or decarboxylative halogenation. A historically significant method is the Hunsdiecker reaction, which evolved from work by Alexander Borodin in 1861. nih.gov This reaction involves the treatment of the silver salt of a carboxylic acid with bromine to produce an organic bromide with the loss of carbon dioxide. nih.govbritannica.com This provided a way to convert carboxylic acids into valuable alkyl and aryl halides. acs.org Another foundational method is the Hell-Volhard-Zelinskii reaction, developed in the 1880s, for the α-halogenation of carboxylic acids, which proceeds via an acid bromide intermediate. britannica.comchemistrysteps.com These early methods laid the groundwork for the synthesis of a vast array of halogenated compounds, which became essential intermediates in the production of dyes, pharmaceuticals, and other fine chemicals.

Trifluoromethylated Aromatic Carboxylic Acids: The synthesis of trifluoromethylated compounds is a more recent development, largely driven by the demands of the pharmaceutical and agrochemical industries in the 20th century. researchgate.net The unique properties conferred by the -CF3 group spurred research into methods for its introduction. beilstein-journals.org Pioneering work by scientists like L. M. Yagupolskii led to the development of electrophilic trifluoromethylating reagents. researchgate.net A major breakthrough was the development of nucleophilic trifluoromethylating reagents like trifluoromethyltrimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent, in 1984. researchgate.net The development of copper-mediated cross-coupling reactions has also provided efficient ways to introduce a trifluoromethyl group into aromatic compounds using simple and cost-effective sources like potassium trifluoroacetate. nih.gov These advancements have made complex molecules like this compound readily accessible for research and development.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 328-67-6 | hsppharma.comnih.gov |

| Molecular Formula | C₈H₄BrF₃O₂ | nih.govscbt.com |

| Molecular Weight | 269.01 g/mol | nih.gov |

| Appearance | Off-white to white solid/crystal powder | hsppharma.comtcichemicals.com |

| Melting Point | 132.3-137.0 °C | hsppharma.comtcichemicals.comchemsrc.com |

| Boiling Point | 284.3 - 331.9 °C (Predicted/at 760 mmHg) | hsppharma.comchemicalbook.com |

| Density | ~1.489 - 1.773 g/cm³ (Predicted) | hsppharma.comchemicalbook.com |

| pKa | 3.38 ± 0.10 (Predicted) | chemicalbook.com |

| SMILES | C1=C(C=C(C=C1C(F)(F)F)Br)C(=O)O | nih.gov |

| InChIKey | AMZBKZQMAZWIJM-UHFFFAOYSA-N | nih.gov |

Table 2: Predicted Spectroscopic Data for this compound

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 268.94198 | 147.5 |

| [M+Na]⁺ | 290.92392 | 160.1 |

| [M-H]⁻ | 266.92742 | 149.4 |

| [M+NH₄]⁺ | 285.96852 | 167.1 |

| [M+K]⁺ | 306.89786 | 148.4 |

| [M+HCOO]⁻ | 312.93290 | 163.4 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZBKZQMAZWIJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454763 | |

| Record name | 3-Bromo-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328-67-6 | |

| Record name | 3-Bromo-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-(trifluoromethyl)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Bromo 5 Trifluoromethyl Benzoic Acid

Direct Synthesis Approaches

Direct synthesis approaches involve the introduction of the bromo, trifluoromethyl, and carboxyl groups onto an aromatic ring through a series of well-established reactions. These methods often rely on the inherent directing effects of the substituents to achieve the desired 3,5-disubstituted pattern.

Regioselective Bromination and Trifluoromethylation Techniques for Aromatic Systems

The synthesis of 3-bromo-5-(trifluoromethyl)benzoic acid can be envisaged through the regioselective bromination of 3-(trifluoromethyl)benzoic acid. In this scenario, the directing effects of the existing substituents on the benzene (B151609) ring are crucial for determining the position of the incoming bromine atom. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group and a meta-director in electrophilic aromatic substitution. Similarly, the carboxylic acid group (-COOH) is also a deactivating, meta-directing group. nih.govorganic-chemistry.orgnih.govnih.gov

When both a -CF₃ and a -COOH group are present at the 1 and 3 positions of a benzene ring, they will both direct an incoming electrophile, such as Br⁺, to the 5-position, which is meta to both groups. This convergent directing effect facilitates the regioselective synthesis of the desired product.

The bromination of such a deactivated aromatic ring typically requires harsh reaction conditions. A common method involves the use of N-bromosuccinimide (NBS) in the presence of a strong acid, such as concentrated sulfuric acid (H₂SO₄). organic-chemistry.orgnih.gov The strong acid protonates the NBS, increasing the electrophilicity of the bromine atom and enabling the substitution on the electron-poor aromatic ring.

| Starting Material | Reagents | Key Conditions | Product | Reference(s) |

| 3-(Trifluoromethyl)benzoic acid | N-Bromosuccinimide (NBS), Concentrated H₂SO₄ | Elevated temperature | This compound | organic-chemistry.orgnih.gov |

This table presents a representative reaction based on established principles of electrophilic aromatic substitution on deactivated rings.

Carboxylation of Bromo-Trifluoromethylated Aromatic Precursors

An alternative direct approach involves the carboxylation of a bromo-trifluoromethylated aromatic precursor, such as 1-bromo-3,5-bis(trifluoromethyl)benzene. While this specific precursor would lead to 3,5-bis(trifluoromethyl)benzoic acid, the methodology is applicable to precursors with the desired substitution pattern. google.com The process generally involves the formation of an organometallic reagent, followed by its reaction with carbon dioxide.

A common method is the formation of a Grignard reagent by reacting the bromo-aromatic compound with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting Grignard reagent is then carboxylated by bubbling carbon dioxide gas through the solution, followed by an acidic workup to yield the carboxylic acid. google.comdoubtnut.com

| Precursor | Reagents | Key Steps | Product | Reference(s) |

| 1-Bromo-3-(trifluoromethyl)benzene derivative | 1. Mg, THF2. CO₂3. H₃O⁺ | Grignard formation, Carboxylation, Acidic workup | This compound | google.comdoubtnut.com |

This table outlines a general procedure for the carboxylation of an aryl bromide, adaptable for the synthesis of the target molecule.

Multi-step Synthetic Sequences for this compound from Diverse Starting Materials

Multi-step synthetic sequences offer a versatile route to this compound from various starting materials. One such sequence begins with 4-bromo-2-(trifluoromethyl)aniline. google.com This starting material can undergo a series of transformations to introduce the carboxylic acid functionality at the desired position.

A plausible synthetic route involves the diazotization of the aniline (B41778) to form a diazonium salt, which is a versatile intermediate. The Sandmeyer reaction can then be employed to replace the diazonium group with a cyano group using copper(I) cyanide. wisdomlib.org Subsequent hydrolysis of the nitrile under acidic or basic conditions yields the desired carboxylic acid.

Another key step in some multi-step syntheses is the removal of an amino group after it has served its purpose as a directing group. This can be achieved by diazotization followed by reduction with a reagent like hypophosphorous acid (H₃PO₂). wisdomlib.org

| Starting Material | Key Intermediates | Key Reactions | Final Product | Reference(s) |

| 4-Bromo-2-(trifluoromethyl)aniline | 3-Bromo-5-(trifluoromethyl)benzenediazonium salt, 3-Bromo-5-(trifluoromethyl)benzonitrile | Diazotization, Sandmeyer reaction, Nitrile hydrolysis | This compound | google.comwisdomlib.org |

This table illustrates a potential multi-step synthesis based on known chemical transformations.

Advanced Catalytic Systems in this compound Synthesis

Modern synthetic chemistry increasingly relies on advanced catalytic systems to achieve efficient and selective bond formations. These methods offer potential advantages over traditional stoichiometric reactions, including milder reaction conditions and improved functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions for Aromatic C-X Bond Formation (X=Br, CF₃)

Transition metal catalysis, particularly with palladium and copper, has revolutionized the formation of carbon-halogen and carbon-trifluoromethyl bonds. While specific examples for the direct synthesis of this compound are not abundant in the literature, related transformations provide a strong basis for potential applications.

Palladium-catalyzed C-H activation is a powerful tool for the direct functionalization of aromatic rings. acs.orgmit.edu In principle, a palladium catalyst could be used to direct the bromination of 3-(trifluoromethyl)benzoic acid. This would likely involve a directing group to achieve the desired regioselectivity.

Copper-catalyzed reactions are also widely used for trifluoromethylation. beilstein-journals.orgnih.gov For instance, copper catalysts can mediate the trifluoromethylation of aryl halides and boronic acids. A synthetic strategy could involve the copper-catalyzed trifluoromethylation of a dibromobenzoic acid derivative, followed by selective removal of one of the bromine atoms.

| Catalytic System | Reaction Type | Potential Application | Reference(s) |

| Palladium Catalyst | C-H Bromination | Direct bromination of 3-(trifluoromethyl)benzoic acid | acs.orgmit.edu |

| Copper Catalyst | Trifluoromethylation | Trifluoromethylation of a di-brominated benzoic acid precursor | beilstein-journals.orgnih.gov |

This table highlights potential applications of transition metal catalysis in the synthesis of the target molecule, based on analogous reactions.

Organocatalytic and Biocatalytic Pathways for Structural Elaboration

Organocatalysis and biocatalysis represent emerging frontiers in chemical synthesis, offering environmentally benign and highly selective transformations.

Organocatalysis: While organocatalytic methods for the direct bromination of deactivated aromatic rings are still under development, some progress has been made in the activation of N-bromosuccinimide (NBS) using organic molecules. For example, lactic acid derivatives have been shown to act as halogen bond acceptors, enhancing the reactivity of NBS in aromatic bromination. nsf.gov Such systems could potentially be applied to the bromination of 3-(trifluoromethyl)benzoic acid under milder conditions than those required with strong acids.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity. Flavin-dependent halogenases are a class of enzymes capable of regioselective halogenation of aromatic compounds. nih.govresearchgate.net In principle, a halogenase could be identified or engineered to selectively brominate 3-(trifluoromethyl)benzoic acid at the 5-position. This biocatalytic approach would offer a green and highly specific route to the desired product.

| Catalytic Approach | Catalyst Type | Potential Application | Reference(s) |

| Organocatalysis | Lactic Acid Derivatives | Activation of NBS for the bromination of 3-(trifluoromethyl)benzoic acid | nsf.gov |

| Biocatalysis | Flavin-dependent Halogenase | Regioselective bromination of 3-(trifluoromethyl)benzoic acid | nih.govresearchgate.net |

This table explores the potential of organocatalytic and biocatalytic methods for the synthesis of the target compound.

Alternative and Green Chemistry Synthetic Routes

In the pursuit of more environmentally benign chemical manufacturing, significant research has focused on developing alternative and green synthetic routes for key intermediates like this compound. These approaches prioritize the reduction of hazardous waste, energy consumption, and the use of toxic reagents, aligning with the core principles of green chemistry.

The synthesis of this compound involves two key transformations: aromatic bromination and trifluoromethylation. Traditional methods often rely on harsh reagents and produce significant waste. Sustainable alternatives aim to mitigate these issues.

Sustainable Halogenation: Conventional aromatic bromination often uses elemental bromine, which is hazardous, and stoichiometric amounts of a Lewis acid catalyst, leading to waste streams that are difficult to treat. Greener approaches focus on using alternative brominating agents and catalytic systems. One such strategy is oxidative bromination, which can use a bromide salt (like HBr or NaBr) in combination with an environmentally friendly oxidant, such as hydrogen peroxide (H₂O₂). rsc.org This method generates water as the primary byproduct, significantly improving the environmental profile of the reaction.

Sustainable Trifluoromethylation: Trifluoromethylation has traditionally been challenging. dovepress.com Modern methods, however, offer greener alternatives. cas.cn Copper-catalyzed trifluoromethylation reactions have emerged as a powerful tool. organic-chemistry.org These reactions can utilize various trifluoromethyl sources, including the Ruppert-Prakash reagent (TMSCF₃) or trifluoroacetic acid derivatives, under milder conditions than classical methods. rsc.org Photoredox catalysis represents another frontier, using visible light to initiate the trifluoromethylation of arenes, often with high efficiency and under exceptionally mild conditions. dovepress.com These catalytic approaches reduce the need for stoichiometric, often toxic, reagents and can proceed at or near room temperature. dovepress.comresearchgate.net

The table below compares traditional and sustainable approaches for these key transformations.

| Transformation | Traditional Method | Sustainable Alternative | Key Advantages of Alternative |

| Aromatic Bromination | Elemental Bromine (Br₂) with Lewis Acid | Oxidative bromination with HBr/H₂O₂ | Water as the main byproduct, avoids hazardous Br₂. rsc.org |

| Aromatic Trifluoromethylation | Harsh, often high-temperature methods | Copper-catalyzed or Photoredox-catalyzed reactions | Milder reaction conditions, higher functional group tolerance, reduced waste. dovepress.comorganic-chemistry.org |

Atom Economy: The concept of atom economy, a core principle of green chemistry, measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. jocpr.comwikipedia.org Reactions with high atom economy, such as addition reactions, are inherently less wasteful. rsc.org In contrast, substitution and elimination reactions often have poor atom economy. wikipedia.org Designing a synthesis for this compound with this principle in mind would involve selecting reaction pathways that maximize the incorporation of starting material atoms into the product structure, thereby minimizing byproduct formation. rsc.orgnumberanalytics.com

Solventless Processes: Organic solvents are a major contributor to chemical waste. Consequently, developing solvent-free reaction conditions is a key goal of green chemistry. acs.org Techniques such as microwave-assisted synthesis and mechanochemistry (ball milling) can facilitate reactions in the absence of a solvent. acs.orgoatext.com Microwave irradiation can dramatically reduce reaction times and increase yields for the synthesis of aromatic compounds. oatext.com Mechanochemical synthesis, conducted by grinding solid reactants together, offers a completely solvent-free alternative that is also energy-efficient. acs.org These techniques are increasingly being applied to the synthesis of complex aromatic molecules, offering a path to significantly reduce the environmental impact of producing compounds like this compound. scirp.orgscience.gov

Process Optimization and Scale-up Considerations in Compound Production

Transitioning a synthetic route from a laboratory setting to industrial-scale production requires rigorous process optimization and careful consideration of scale-up challenges. The goal is to develop a process that is not only efficient and high-yielding but also safe, cost-effective, and robust.

For a compound like this compound, optimization would focus on several key parameters:

Catalyst Loading: In catalytic steps, minimizing the amount of catalyst (e.g., palladium or copper) without sacrificing yield or reaction time is crucial for reducing costs and minimizing toxic metal residues in the final product.

Reaction Conditions: Temperature, pressure, and reaction time must be finely tuned. For instance, microwave-assisted conditions have been shown to reduce reaction times significantly in related syntheses, which can be a major advantage in a production environment. researchgate.net

Reagent Stoichiometry: Using the minimum necessary excess of any reagent reduces both cost and the amount of unreacted material that must be removed during purification.

Workup and Purification: The purification process must be scalable. This often means moving away from laboratory techniques like column chromatography towards more industrially viable methods such as crystallization or distillation.

A case study on the synthesis of a structurally related intermediate, 3-(3-trifluoromethylphenyl)propanal, highlights key scale-up considerations. researchgate.net The process involved a palladium-catalyzed Mizoroki–Heck reaction. In scaling up, the researchers focused on the efficient recovery and reuse of the palladium catalyst, a significant cost driver. They successfully recovered the catalyst as Pd/Al₂O₃, making the process more economically sustainable. researchgate.net Furthermore, they demonstrated that microwave-assisted conditions could shorten reaction times without compromising the yield or selectivity, a critical factor for increasing throughput in a manufacturing plant. researchgate.net

Such considerations are directly applicable to the production of this compound. Ensuring efficient heat transfer, effective mixing, and robust process controls are paramount to maintaining reaction consistency and safety on a large scale.

Reaction Chemistry and Derivatization of 3 Bromo 5 Trifluoromethyl Benzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid functionality of 3-bromo-5-(trifluoromethyl)benzoic acid is a hub for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Esterification and Amidation Reactions for Conjugate Formation

Esterification: The carboxylic acid can be readily converted to its corresponding esters through reaction with various alcohols in the presence of an acid catalyst. This reaction, known as Fischer esterification, is a standard method for producing esters which can serve as important intermediates or final products. For instance, the reaction of this compound with an alcohol such as methanol or ethanol, typically under reflux with a catalytic amount of sulfuric acid, yields the corresponding methyl or ethyl ester.

Amidation: The formation of amides from this compound is another crucial transformation. This is generally achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with a primary or secondary amine. This two-step process is highly efficient for forming the stable amide linkage. Direct amidation by heating the carboxylic acid with an amine is also possible but often requires harsh conditions. These amidation reactions are fundamental in medicinal chemistry for the synthesis of complex molecules with potential biological activity.

Table 1: Examples of Esterification and Amidation Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Methanol | Methyl 3-bromo-5-(trifluoromethyl)benzoate | Esterification |

| This compound | Aniline (B41778) | N-phenyl-3-bromo-5-(trifluoromethyl)benzamide | Amidation |

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding (3-bromo-5-(trifluoromethyl)phenyl)methanol. This transformation is typically carried out using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting benzyl alcohol derivative is a valuable intermediate for further functionalization.

Decarboxylation: The removal of the carboxyl group, known as decarboxylation, can be a challenging transformation for aromatic carboxylic acids. However, under certain conditions, such as visible light-mediated photoredox catalysis, aryl carboxylic acids can undergo decarboxylation to generate aryl radicals. These radicals can then participate in various carbon-carbon bond-forming reactions rsc.org. While direct decarboxylation of this compound is not commonly reported, related halogenated and trifluoromethylated benzoic acids have been shown to undergo decarboxylative bromination, although often requiring the presence of an electron-donating group to proceed efficiently nih.gov.

Formation of Acyl Halides and Anhydrides

Acyl Halides: The conversion of this compound to its acyl chloride is a key step for many subsequent reactions, including the aforementioned amidation and Friedel-Crafts acylation. This is readily achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the highly reactive 3-bromo-5-(trifluoromethyl)benzoyl chloride google.comsemanticscholar.orgresearchgate.netlibretexts.org.

Anhydrides: Symmetrical anhydrides can be prepared from carboxylic acids through dehydration reactions. Common methods involve the use of dehydrating agents or the reaction of an acyl chloride with the corresponding carboxylate salt researchgate.net. For this compound, the corresponding anhydride (B1165640) can be synthesized, which can then serve as an acylating agent in various organic transformations.

Transformations Involving the Bromo Substituent

The bromo substituent on the aromatic ring of this compound is a versatile handle for introducing molecular complexity through various cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The development of palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis, and aryl bromides are excellent substrates for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide. This compound can be effectively coupled with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base to form biaryl compounds nih.govresearchgate.netnih.govbeilstein-journals.orgrsc.org. The electron-withdrawing trifluoromethyl group can influence the reactivity of the aryl bromide in this coupling.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene beilstein-journals.orgmdpi-res.comorganic-chemistry.org. This compound or its derivatives can react with various alkenes in the presence of a palladium catalyst and a base to yield stilbene-like structures.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide wikipedia.org. The bromo substituent of this compound can be coupled with a variety of terminal alkynes using a palladium catalyst, typically with a copper(I) co-catalyst and an amine base, to produce substituted phenylacetylene derivatives organic-chemistry.orgresearchgate.netresearchgate.net.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Product Type |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Biaryl |

| Heck | Alkene | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Phenylacetylene |

Nucleophilic Aromatic Substitution Reactions on the Halogenated Arene

While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the presence of strong electron-withdrawing groups, such as the trifluoromethyl group in this compound, can activate the ring towards nucleophilic aromatic substitution (SNAr) libretexts.orgambeed.combeilstein-journals.orgmdpi.comresearchgate.net. In this reaction, a nucleophile displaces the bromide. The trifluoromethyl group, being a strong deactivator for electrophilic aromatic substitution, acts as an activator for nucleophilic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex).

Common nucleophiles for this reaction include amines, alkoxides, and thiolates. For example, reaction with an amine can lead to the corresponding anilino-benzoic acid derivative. The position of the trifluoromethyl group relative to the bromo substituent is crucial for this activation.

Bromine-Lithium Exchange and Subsequent Electrophilic Quenches

The bromine atom in this compound represents a key site for synthetic modification through bromine-lithium exchange. This reaction is a powerful tool for forming a new carbon-carbon or carbon-heteroatom bond at a specific position on the aromatic ring. The process typically involves treating the bromoaromatic compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF).

The acidic proton of the carboxylic acid group will react first with the organolithium reagent. Therefore, a minimum of two equivalents of the base are required: the first to deprotonate the carboxylic acid, forming a lithium carboxylate, and the second to perform the bromine-lithium exchange. The resulting aryllithium species is a potent nucleophile and can be "quenched" by reacting it with a wide variety of electrophiles.

For example, quenching the lithiated intermediate with carbon dioxide (in the form of dry ice) would lead to the formation of a dicarboxylic acid derivative after an acidic workup. A patent describing the synthesis of 2-chloro-5-(trifluoromethyl)benzoic acid illustrates a similar principle, where a lithiated chlorobenzotrifluoride intermediate is poured onto dry ice to install the carboxylic acid group. google.com

The general sequence of this two-step process can be summarized as:

Deprotonation and Halogen-Metal Exchange: The substrate is treated with at least two equivalents of an organolithium reagent to form the dilithiated intermediate.

Electrophilic Quench: The highly reactive aryllithium species attacks an added electrophile, forming a new bond at the position formerly occupied by the bromine atom.

The versatility of this method is demonstrated by the range of electrophiles that can be employed, allowing for the introduction of diverse functional groups.

Table 1: Examples of Electrophilic Quenches Following Bromine-Lithium Exchange This table is illustrative of common electrophilic quenches for aryllithium species and is not specific to 3-lithio-5-(trifluoromethyl)benzoate.

| Electrophile | Reagent Example | Resulting Functional Group |

| Carbon Dioxide | Dry Ice (solid CO₂) | Carboxylic Acid |

| Aldehydes/Ketones | Acetone, Benzaldehyde | Secondary/Tertiary Alcohol |

| Alkyl Halides | Methyl Iodide | Alkyl Group (e.g., Methyl) |

| Disulfides | Dimethyl disulfide | Thioether |

| Borates | Trimethyl borate | Boronic Acid |

This regioselective functionalization is a cornerstone of modern synthetic chemistry, enabling the construction of complex polysubstituted aromatic compounds from readily available bromo-aromatic precursors. nih.gov

Modifications at the Trifluoromethyl Group and Aromatic Ring System

Functional Group Interconversion and Reactivity of the CF₃ Group

The trifluoromethyl (CF₃) group is known for its high stability due to the strength of the carbon-fluorine bonds. tcichemicals.com This robustness makes it a valuable substituent in pharmaceuticals and materials science, but it also renders its chemical transformation challenging. tcichemicals.com

Direct functional group interconversion of the CF₃ group on an aromatic ring is not a trivial process and typically requires harsh reaction conditions or specialized reagents. For instance, the hydrolysis of a CF₃ group to a carboxylic acid (–COOH) can be achieved under catalysis by concentrated sulfuric acid. cas.cn Lewis acid-mediated C-F bond activation is another strategy, where strong Lewis acids can abstract a fluoride ion to initiate a reaction. cas.cn More recently, methods involving Brønsted acids like triflic acid have been shown to activate benzylic C-F bonds, leading to reactions such as inter- and intramolecular arylation to form benzophenones. cas.cn

Electrophilic Aromatic Substitution on the Benzoic Acid Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for modifying aromatic rings. The rate and regioselectivity of EAS reactions are dictated by the substituents already present on the ring. In the case of this compound, all three substituents—bromo (–Br), trifluoromethyl (–CF₃), and carboxylic acid (–COOH)—are deactivating and meta-directing. chegg.commnstate.edu

Deactivating Nature: Electron-withdrawing groups decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive toward electrophiles compared to benzene (B151609). mnstate.edumasterorganicchemistry.com This means that forcing conditions (e.g., higher temperatures, stronger catalysts) are often required to achieve substitution.

Meta-Directing Effect: These groups direct incoming electrophiles to the positions meta to themselves. This is because the carbocation intermediate formed during the reaction (the Wheland intermediate) is least destabilized when the new substituent adds at a meta position. mnstate.edu

For this compound, the positions on the ring are numbered as follows: C1-COOH, C3-Br, C5-CF₃. The available positions for substitution are C2, C4, and C6.

Position 2 is ortho to the –COOH group and ortho to the –Br group.

Position 4 is ortho to the –CF₃ group and meta to the –COOH and –Br groups.

Position 6 is ortho to the –COOH group and meta to the –Br and –CF₃ groups.

Considering the directing effects:

–COOH directs to C5 (already substituted).

–Br directs to C2, C4, and C6 (relative to itself, these are its ortho and para positions, but in the context of the whole molecule, it directs to positions meta to its own location, which are C1 and C5). More accurately, as a deactivator, it directs incoming electrophiles to positions meta to the activating groups, and since all are deactivating, it directs to positions meta to itself, which are C1 and C5. However, the standard rule is that halogens are ortho, para-directing deactivators. Let's re-evaluate.

Correcting the directing effects:

–COOH and –CF₃: Strongly deactivating and meta-directing. They direct to positions 5 and 3 respectively (already substituted).

–Br: Deactivating but ortho, para-directing. It directs to positions 2, 4, and 6.

When these effects are combined, the directing groups are in conflict. However, the powerful deactivating nature of the –COOH and –CF₃ groups will significantly reduce the reactivity of the entire ring. Any substitution would likely be difficult to achieve. If a reaction were to occur, the most probable site of attack would be C4, which is meta to the strongly meta-directing –COOH group and para to the bromo group. This position is sterically the most accessible and avoids placing the positive charge of the intermediate adjacent to the electron-withdrawing groups.

Investigating Halogen "Dance" and Aromatic Rearrangement Phenomena

The "halogen dance" is a fascinating rearrangement reaction where a halogen atom on an aromatic or heteroaromatic ring migrates to a new position. wikipedia.org This transformation is typically base-catalyzed and proceeds through a proposed mechanism involving deprotonation to form an aryl anion, followed by a series of halogen transfers that ultimately lead to the most thermodynamically stable isomer. wikipedia.orgbeilstein-archives.org The driving force is the formation of a more stable lithiated intermediate. researchgate.net

This reaction is most common for heavier halogens like bromine and iodine. researchgate.net The presence of electron-withdrawing groups, such as the trifluoromethyl group, can significantly influence the reaction. The CF₃ group can stabilize a negative charge at a remote position, thereby influencing the site of deprotonation and the subsequent migration pathway. researchgate.net

For this compound, a halogen dance could potentially be initiated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The base would first deprotonate the most acidic proton on the aromatic ring. The strongly electron-withdrawing –CF₃ and –COOH groups would increase the acidity of the adjacent protons at C4 and C6. Deprotonation at one of these sites could initiate the migration of the bromine atom. For instance, deprotonation at C4 to form an aryllithium species could be followed by an intramolecular or intermolecular bromine transfer, potentially leading to an isomeric bromobenzoic acid derivative.

Studies on (trifluoromethyl)benzenes have shown that the CF₃ group can effectively direct bromine migration. researchgate.net Although a specific instance for this compound is not detailed in the provided search context, the established principles of the halogen dance reaction suggest it is a plausible, though complex, transformation for this substrate under appropriate basic conditions. wikipedia.orgresearchgate.net

Synthesis of Complex Molecular Architectures from this compound as a Building Block

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. ossila.com Its utility stems from the presence of three distinct functional handles: the carboxylic acid, the bromine atom, and the trifluoromethyl-substituted aromatic ring. Each of these sites can be manipulated selectively to construct larger, more intricate structures.

The carboxylic acid group can readily undergo reactions like amidation or esterification to link the molecule to other fragments.

The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) or the previously discussed bromine-lithium exchange, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The fluorinated aromatic core imparts specific properties to the final molecule, such as increased metabolic stability, lipophilicity, and binding affinity, which are highly desirable in drug discovery. ossila.comrsc.org

Construction of Fluorinated Heterocycles and Carbocycles

The strategic use of this compound as a precursor allows for the efficient construction of various fluorinated ring systems.

Heterocycle Synthesis: The synthesis of fluorinated heterocycles often involves an initial reaction at the carboxylic acid or bromine atom, followed by a cyclization step. For example:

Amide Formation followed by Cyclization: The carboxylic acid can be converted to an acyl chloride and reacted with a suitable amine. The resulting amide can then undergo an intramolecular cyclization, often using the bromine atom as a reaction site. For instance, a palladium-catalyzed intramolecular C-N bond formation could lead to the synthesis of fluorinated lactams.

Coupling and Subsequent Cyclization: The bromine atom can be used in a Suzuki coupling reaction with a boronic acid that contains another reactive group. The new adduct can then be manipulated to undergo a ring-closing reaction.

The synthesis of trifluoromethyl-containing heterocycles is an active area of research due to their prevalence in pharmaceuticals. rsc.org Using building blocks like this compound provides a direct route to incorporate the desired fluorinated scaffold.

Carbocycle Synthesis: The construction of new carbocyclic rings can be achieved through various C-C bond-forming reactions.

Intramolecular Heck Reaction: If a suitable olefin can be tethered to the aromatic ring (e.g., via an ester or amide linkage from the carboxylic acid), an intramolecular Heck reaction catalyzed by palladium could form a new carbocyclic ring fused to the original benzene ring.

Sequential Cross-Coupling Reactions: The bromine atom can be used in a cross-coupling reaction to attach a side chain, which can then be induced to cyclize back onto the aromatic ring through a separate transformation, such as a Friedel-Crafts reaction.

The ability to use the different reactive sites on this compound in a controlled and sequential manner makes it a powerful tool for diversity-oriented synthesis, enabling the creation of libraries of complex fluorinated molecules for biological screening. ekb.eg

Precursors for Polymerizable Monomers and Functional Materials

The transformation of this compound into polymerizable monomers typically involves the modification of its carboxylic acid functional group. This allows for the introduction of a polymerizable moiety, such as a vinyl, acrylate, or methacrylate group. The presence of both the bromine and trifluoromethyl substituents on the aromatic ring is instrumental in tailoring the physical and chemical properties of the resulting polymers.

One common strategy for creating a polymerizable monomer is the esterification of the carboxylic acid with a hydroxyl-containing monomer. For instance, the reaction of 3-bromo-5-(trifluoromethyl)benzoyl chloride (obtained from the corresponding carboxylic acid) with 2-hydroxyethyl methacrylate (HEMA) yields a methacrylate monomer. This monomer can then undergo free-radical polymerization to produce a polymer with pendent 3-bromo-5-(trifluoromethyl)phenyl groups.

Another approach involves the synthesis of vinyl esters. The direct addition of this compound to acetylene in the presence of a catalyst can yield 3-bromo-5-(trifluoromethyl)phenyl vinyl ester. This monomer can then be polymerized to form polyvinyl esters.

The bromine atom on the aromatic ring offers a site for further modification, either on the monomer or the resulting polymer, through various cross-coupling reactions. This allows for the introduction of other functional groups or the creation of cross-linked polymer networks. For example, Suzuki or Sonogashira coupling reactions can be employed to attach different aromatic or acetylenic groups, respectively, leading to materials with interesting electronic and optical properties.

The trifluoromethyl group is a key contributor to the desirable properties of polymers derived from this monomer. It is known to enhance:

Solubility: The lipophilic nature of the trifluoromethyl group can improve the solubility of the polymers in organic solvents.

Chemical Resistance: The electron-withdrawing nature of the trifluoromethyl group can protect the polymer backbone from chemical attack.

Optical Properties: The presence of fluorine can lower the refractive index of the material.

Illustrative Derivatization and Polymerization

The following table outlines a representative synthetic pathway for the creation of a functional polymer starting from this compound.

| Step | Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product | Application of Product |

| 1 | This compound | Thionyl chloride (SOCl₂) | Heat | 3-Bromo-5-(trifluoromethyl)benzoyl chloride | Activated intermediate for esterification |

| 2 | 3-Bromo-5-(trifluoromethyl)benzoyl chloride | 2-Hydroxyethyl methacrylate (HEMA) | Pyridine, 0°C to room temp. | 2-((3-Bromo-5-(trifluoromethyl)benzoyl)oxy)ethyl methacrylate | Polymerizable methacrylate monomer |

| 3 | 2-((3-Bromo-5-(trifluoromethyl)benzoyl)oxy)ethyl methacrylate | - | AIBN (initiator), Toluene, 80°C | Poly(2-((3-bromo-5-(trifluoromethyl)benzoyl)oxy)ethyl methacrylate) | Functional polymer with pendent trifluoromethylphenyl groups |

The resulting polymer, poly(2-((3-bromo-5-(trifluoromethyl)benzoyl)oxy)ethyl methacrylate), can be further modified at the bromine site to introduce additional functionalities or to create cross-linked materials. The properties of this polymer, such as its glass transition temperature and thermal decomposition temperature, would be influenced by the high fluorine content and the rigid aromatic side chains.

Spectroscopic and Advanced Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-Bromo-5-(trifluoromethyl)benzoic acid, providing unambiguous information about the carbon skeleton, proton environments, and the trifluoromethyl group.

Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy collectively offer a complete picture of the molecule's structure.

¹H NMR: The proton NMR spectrum is expected to show four distinct signals. Three of these signals will appear in the aromatic region, corresponding to the three non-equivalent protons on the benzene (B151609) ring. Due to the deshielding effects of the bromine, trifluoromethyl, and carboxylic acid groups, these protons (at C2, C4, and C6) would likely resonate at downfield chemical shifts, typically between 7.5 and 8.5 ppm. A fourth, often broad, signal corresponding to the acidic proton of the carboxylic acid group would appear further downfield, generally above 10 ppm, and its position can be concentration-dependent and affected by exchange with trace amounts of water.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to display eight signals, one for each unique carbon atom in the molecule. This includes six signals for the aromatic carbons, one for the carboxylic acid carbonyl carbon (-COOH), and one for the trifluoromethyl carbon (-CF₃). The carbonyl carbon is typically observed in the 165-175 ppm range. The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms. The aromatic carbons will have distinct chemical shifts influenced by the attached substituents.

¹⁹F NMR: The ¹⁹F NMR spectrum provides a direct and sensitive method for characterizing the trifluoromethyl group. A single, sharp signal is expected for the three equivalent fluorine atoms of the -CF₃ group. Its chemical shift provides a signature for the electronic environment around this functional group.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | -COOH | > 10 | Singlet (broad) | Chemical shift is solvent and concentration dependent. |

| ¹H | Aromatic H (C2, C4, C6) | 7.5 - 8.5 | Singlet / Doublet | Three distinct signals, fine splitting due to meta-coupling. |

| ¹³C | -COOH | 165 - 175 | Singlet | Carbonyl carbon. |

| ¹³C | Aromatic C (C1-C6) | 120 - 140 | Singlet | Six distinct signals for the substituted ring. |

| ¹³C | -CF₃ | ~123 | Quartet | Shows C-F coupling. |

Note: Predicted values are based on typical ranges for similar functional groups and substitution patterns.

While 1D NMR provides information on individual nuclei, 2D NMR experiments are crucial for confirming the connectivity between atoms.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment would reveal correlations between neighboring protons. For this compound, weak cross-peaks would be expected between the aromatic protons due to their meta-coupling (four-bond coupling), helping to assign their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. The HSQC spectrum would show three cross-peaks, definitively linking each of the three aromatic proton signals to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity (typically over two or three bonds). Key expected correlations for this molecule would include:

Correlations from the aromatic protons to the quaternary carbons (e.g., C1, C3, C5).

Correlations from the aromatic protons to the carboxylic carbon (C=O), confirming the position of the acid group.

Correlations from the aromatic protons adjacent to the -CF₃ group to the trifluoromethyl carbon, confirming its placement.

Vibrational Spectroscopy Studies (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR and Raman spectra of this compound are dominated by absorptions corresponding to its key functional groups.

Carboxylic Acid Group: This group gives rise to several distinct and strong bands. The O-H stretching vibration appears as a very broad band in the FT-IR spectrum, typically in the 2500-3300 cm⁻¹ region, due to hydrogen bonding in the dimeric form of the acid. docbrown.info The C=O (carbonyl) stretch is a very strong and sharp absorption in the FT-IR spectrum, expected around 1700 cm⁻¹. docbrown.info The C-O stretch and O-H bend are also observable in the fingerprint region (1400-900 cm⁻¹).

Trifluoromethyl Group: The C-F stretching modes of the -CF₃ group are known to produce very strong and characteristic bands in the FT-IR spectrum, typically found in the 1350-1100 cm⁻¹ range.

Carbon-Bromine Bond: The C-Br stretching vibration is expected to appear as a weaker band in the low-frequency (fingerprint) region of the spectrum, typically between 600 and 500 cm⁻¹.

Aromatic Ring: The aromatic ring shows C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (FT-IR) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O stretch | 1680 - 1720 | Strong, Sharp |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Strong |

| Carboxylic Acid | C-O stretch / O-H bend | 1210 - 1440 | Medium |

| Trifluoromethyl | C-F stretch | 1100 - 1350 | Very Strong |

| Aromatic Ring | C-H out-of-plane bend | 700 - 900 | Strong |

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. The SERS spectrum of this compound can provide insights into its adsorption mechanism and orientation on the surface.

Research on similar aromatic carboxylic acids has shown that adsorption onto silver nanoparticles is often mediated by the carboxylate group. nih.gov It is hypothesized that this compound would adsorb onto a silver surface via one or both oxygen atoms of the deprotonated carboxylate (-COO⁻) group. According to SERS surface selection rules, vibrational modes involving atoms closest to the surface and with vibrations perpendicular to the surface are most strongly enhanced. Therefore, a significant enhancement of the symmetric and asymmetric carboxylate stretching modes (around 1570 cm⁻¹ and 1360 cm⁻¹) would be expected. nih.gov The orientation of the benzene ring relative to the surface could be inferred from the enhancement of specific ring modes, suggesting a tilted or perpendicular arrangement.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

For this compound (C₈H₄BrF₃O₂), the molecular weight is approximately 269.01 g/mol . nih.gov A key feature in its mass spectrum would be the presence of a pair of molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity. This is the characteristic isotopic signature of a molecule containing one bromine atom (natural abundance of ⁷⁹Br is ~50.7% and ⁸¹Br is ~49.3%).

The fragmentation pattern would likely involve initial losses from the carboxylic acid group. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH, 17 Da) to form an acylium ion, or the loss of the entire carboxyl group (•COOH, 45 Da).

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 268 / 270 | [C₈H₄BrF₃O₂]⁺• | (Molecular Ion) |

| 251 / 253 | [C₈H₃BrF₃O]⁺ | •OH |

| 223 / 225 | [C₇H₃BrF₃]⁺ | •COOH |

| 144 | [C₇H₃F₃]⁺ | Br• (from m/z 223/225) |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the determination of the exact elemental composition of the molecule.

For this compound (C₈H₄BrF₃O₂), the theoretical monoisotopic mass can be calculated with high accuracy by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O). The experimentally determined mass from an HRMS analysis should align closely with this theoretical value, typically within a few parts per million (ppm), providing strong evidence for the compound's identity and elemental formula. nih.gov

Table 1: Molecular Weight and Mass Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₄BrF₃O₂ | nih.gov |

| Average Molecular Weight | 269.01 g/mol | nih.gov |

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing precise mass, mass spectrometry is used to elucidate the structure of a compound through analysis of its fragmentation patterns, typically induced by electron ionization (EI) or collision-induced dissociation (CID). When this compound is ionized, the resulting molecular ion is unstable and breaks apart into smaller, characteristic fragment ions.

The fragmentation of aromatic carboxylic acids often follows predictable pathways. libretexts.org For this compound, key fragmentation events would include:

Loss of a hydroxyl radical (-OH): This results in the formation of a prominent acylium ion [M-OH]⁺. libretexts.org

Loss of the carboxyl group (-COOH): Cleavage of the bond between the aromatic ring and the carboxyl group leads to the loss of a neutral COOH radical, yielding an ion corresponding to the bromotrifluoromethylbenzene fragment [M-COOH]⁺. libretexts.org

Decarboxylation: Loss of a neutral carbon dioxide (CO₂) molecule from the protonated molecular ion is a common fragmentation pathway for benzoic acids. researchgate.net

Loss of Bromine: Cleavage of the carbon-bromine bond can lead to the loss of a bromine radical.

The presence of two stable bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance results in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (e.g., M+ and M+2), which serves as a clear indicator for the presence of a bromine atom in the ion.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion Structure | Mass Loss from Molecular Ion | Predicted m/z (for ⁷⁹Br) |

|---|---|---|

| [C₈H₄BrF₃O₂]⁺ (Molecular Ion) | - | 268 |

| [C₈H₃BrF₃O]⁺ | -OH (17) | 251 |

| [C₇H₃BrF₃]⁺ | -COOH (45) | 223 |

| [C₈H₄F₃O₂]⁺ | -Br (79) | 189 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The absorption of UV or visible radiation corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. shu.ac.uk

The UV-Vis spectrum of this compound is dominated by its aromatic ring, which acts as a chromophore—the part of the molecule responsible for light absorption. tanta.edu.eg The benzene ring exhibits characteristic π → π* transitions, which are typically observed in the UV region. libretexts.org The carboxylic acid, bromine, and trifluoromethyl substituents act as auxochromes, modifying the absorption characteristics of the benzene chromophore. These groups can cause shifts in the wavelength of maximum absorbance (λmax) and changes in the molar absorptivity (ε). uobabylon.edu.iq

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Chromophore/Functional Group | Expected Spectral Region |

|---|---|---|---|

| π → π* | π bonding to π* antibonding | Substituted Benzene Ring | Ultraviolet (200-300 nm) |

Chromatographic Techniques for Separation, Purity, and Reaction Monitoring

Chromatography is a cornerstone of analytical chemistry, essential for separating components of a mixture, determining the purity of a compound, and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis and purity assessment of non-volatile compounds like this compound. Reversed-phase HPLC is most commonly employed, where the compound is separated based on its partitioning between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase. ekb.eg

The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure efficient separation and good peak shape. Detection is typically achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum. By comparing the peak area of the sample to that of a known concentration standard, the precise quantity of the compound can be determined. nih.gov

Table 4: Typical Reversed-Phase HPLC Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) ekb.eg |

| Mobile Phase A | Buffered water (e.g., 0.1% Phosphoric Acid or Phosphate Buffer) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | Set at an absorption maximum (e.g., ~210-280 nm) |

Gas Chromatography (GC) with Derivatization Strategies for Volatile Product Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to the high polarity and low volatility of the carboxylic acid group, this compound is not well-suited for direct GC analysis. researchgate.netcolostate.edu The polar -COOH group can lead to poor peak shape (tailing) and irreversible adsorption on the GC column. researchgate.net

To overcome this limitation, a derivatization step is employed to convert the carboxylic acid into a more volatile and less polar ester or silyl (B83357) ester. colostate.edusigmaaldrich.com Common derivatization strategies include:

Esterification: Reacting the acid with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., BF₃) to form the corresponding methyl ester.

Silylation: Reacting the acid with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the acidic proton with a nonpolar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comspringernature.com

The resulting derivative is sufficiently volatile and thermally stable for GC analysis, where it can be separated on a capillary column and detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS). nih.gov

Table 5: Common Derivatization Strategies for GC Analysis of Carboxylic Acids

| Derivatization Method | Reagent(s) | Derivative Formed | Rationale |

|---|---|---|---|

| Silylation | BSTFA, BSTFA + TMCS | Trimethylsilyl (TMS) Ester | Increases volatility and thermal stability; reduces polarity. sigmaaldrich.comtcichemicals.com |

| Esterification | Methanol/BF₃, Diazomethane | Methyl Ester | Increases volatility by masking the polar carboxylic acid group. colostate.edu |

Computational and Theoretical Studies of 3 Bromo 5 Trifluoromethyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods could offer a precise, atom-level picture of 3-bromo-5-(trifluoromethyl)benzoic acid.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, likely employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in a computational investigation. This would yield the molecule's most stable three-dimensional arrangement of atoms (its optimized geometry). Key parameters such as bond lengths, bond angles, and dihedral angles could be precisely calculated.

A detailed electronic structure analysis would reveal how electrons are distributed within the molecule, influencing its reactivity and properties. For instance, the high electronegativity of the fluorine and bromine atoms, combined with the electron-withdrawing nature of the trifluoromethyl and carboxylic acid groups, would significantly shape the electronic landscape of the benzene (B151609) ring.

Table 1: Hypothetical Optimized Geometric Parameters of this compound from a DFT Study

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | Data not available |

| C-C (ring) | Data not available | |

| C-C (carboxyl) | Data not available | |

| C=O | Data not available | |

| C-O | Data not available | |

| O-H | Data not available | |

| C-C (CF3) | Data not available | |

| C-F | Data not available | |

| Bond Angle | C-C-C (ring) | Data not available |

| C-C-Br | Data not available | |

| C-C-COOH | Data not available | |

| O=C-O | Data not available | |

| Dihedral Angle | C-C-C=O | Data not available |

Note: This table is illustrative. The values are currently unavailable in published literature.

Ab Initio Methods for Prediction of Molecular Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, could be used to predict a range of molecular properties with high accuracy. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could provide benchmark data for properties such as dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding the molecule's interaction with electric fields and its potential in non-linear optics.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a vital tool for visualizing the charge distribution of a molecule and predicting its reactive sites. For this compound, an MEP analysis would illustrate the electron-rich and electron-deficient regions. It is expected that the oxygen atoms of the carboxylic acid group would represent the most negative potential (red/yellow), making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and regions around the bromine and trifluoromethyl groups would likely show positive potential (blue), indicating sites for nucleophilic interaction.

Analysis of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) would quantify the charge distribution, providing numerical values for the partial charge on each atom. This data is critical for parameterizing molecular mechanics force fields used in larger-scale simulations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is central to predicting a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A small gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the strong electron-withdrawing groups are expected to lower the energies of both the HOMO and LUMO, and the precise value of the gap would be a key output of a quantum chemical calculation. This analysis helps in predicting how the molecule would behave in various chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is illustrative. The values are currently unavailable in published literature.

Conformational Analysis and Energy Landscapes of the Aromatic System

While the benzene ring itself is rigid, the carboxylic acid group can rotate around the C-C single bond. A conformational analysis would explore the potential energy surface associated with this rotation. This would reveal the most stable conformation (likely planar, to maximize conjugation) and the energy barriers to rotation. Understanding the conformational preferences and flexibility is important for predicting how the molecule might bind to a receptor or pack in a crystal lattice.

Molecular Dynamics (MD) Simulations for Investigating Intermolecular Interactions and Solvation

Molecular Dynamics (MD) simulations could be employed to study the behavior of this compound over time, particularly its interactions with other molecules, such as solvents or biological macromolecules. An MD simulation would track the movements of all atoms in a system, providing insights into intermolecular forces like hydrogen bonding, halogen bonding (involving the bromine atom), and van der Waals interactions.

Simulating the molecule in a solvent like water or an organic solvent would reveal details about its solvation shell and the thermodynamics of solvation. This information is critical for understanding its solubility and behavior in solution, which is fundamental to its application in synthesis and pharmacology.

Thermochemical Properties and Reaction Energetics of Trifluoromethylated Benzoic Acids

Computational and theoretical studies are pivotal in determining the thermochemical properties of trifluoromethylated benzoic acids, such as this compound. These methods provide insights into the stability, reactivity, and energy changes associated with chemical reactions. Techniques like Density Functional Theory (DFT) and high-level quantum-chemical methods are employed to calculate key thermochemical parameters. nih.govdntb.gov.ua

Research on substituted benzoic acids often involves a combination of experimental techniques, like combustion calorimetry, with computational approaches to determine gas-phase enthalpies of formation. nih.govresearchgate.net For instance, studies on methyl- and methoxybenzoic acids have utilized the G4 quantum-chemical method to calculate gas-phase enthalpies of formation, which have shown good agreement with experimental data. researchgate.net Similarly, for methyl-substituted nitrobenzoic acids, high-level quantum chemical calculations have been used to validate experimentally obtained gas-phase enthalpies of formation. nih.gov These computational models are crucial for predicting the thermodynamic stability of various isomers and for understanding the energetic effects of different substituents on the benzene ring. nih.gov

Table 1: Gas Phase Ion Energetics Data for 3-(Trifluoromethyl)benzoic acid

| Quantity | Value | Units | Method |

| ΔrH° | 1390. ± 8.8 | kJ/mol | G+TS |

| ΔrG° | 1361. ± 8.4 | kJ/mol | IMRE |

Data sourced from the NIST Chemistry WebBook. nist.gov ΔrH°: Enthalpy of reaction at standard conditions. ΔrG°: Free energy of reaction at standard conditions.

Computational studies on trifluoromethylated amides, which share structural motifs with benzoic acids, have also utilized DFT methods (such as B3LYP with a 6-311+G(d,p) basis set) to perform geometry optimization and calculate vibrational frequencies, which are essential for determining thermodynamic properties. mdpi.com The trifluoromethylation of benzoic acids itself is an area of active research, with studies focusing on the reaction mechanisms and energetics of converting the carboxylic acid group into a trifluoromethyl ketone. organic-chemistry.orgacs.org These reactions often involve the formation of mixed anhydride (B1165640) intermediates, and understanding their energetics is key to optimizing reaction conditions. organic-chemistry.org

Applications and Advanced Research Areas of 3 Bromo 5 Trifluoromethyl Benzoic Acid

Role in Pharmaceutical Development and Drug Discovery

3-Bromo-5-(trifluoromethyl)benzoic acid serves as a versatile building block in the creation of complex molecules for the pharmaceutical industry. Its unique structure, featuring both a bromine atom and a trifluoromethyl group on a benzoic acid scaffold, offers multiple points for chemical modification, making it a valuable starting material in medicinal chemistry.

Precursor for Active Pharmaceutical Ingredients (APIs) in Medicinal Chemistry

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. While direct synthesis of commercial drugs from this compound is not extensively documented in publicly available literature, its structural motifs are present in various developmental and patented compounds. For instance, a related compound, 3,5-bis(trifluoromethyl)benzoic acid, is a known intermediate in the synthesis of substance P (neurokinin-1) receptor antagonists. google.com These antagonists are investigated for their potential in treating inflammatory diseases, psychiatric disorders, and emesis. google.com The structural similarity suggests that this compound could be employed in the synthesis of analogous compounds with potential therapeutic applications.

The presence of the reactive bromine atom allows for various coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are fundamental in the construction of complex molecular frameworks common in modern APIs. The carboxylic acid group provides a handle for amide bond formation, a ubiquitous linkage in drug molecules.

Influence of the Trifluoromethyl Group on Bioactivity and Metabolic Stability of Drug Candidates

The trifluoromethyl (-CF3) group is a critical pharmacophore in drug design, and its presence in this compound significantly enhances the potential of its derivatives as drug candidates. The introduction of a -CF3 group can profoundly and favorably alter the physicochemical and biological properties of a molecule.

Key influences of the trifluoromethyl group include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes in the liver. This increased stability can lead to a longer half-life of the drug in the body, reducing the required dosage and frequency of administration.

Increased Lipophilicity: The -CF3 group is highly lipophilic, which can improve a drug's ability to cross cell membranes and the blood-brain barrier. This is particularly advantageous for drugs targeting the central nervous system.

Modulation of Electronic Properties: As a strong electron-withdrawing group, the -CF3 group can influence the acidity or basicity of nearby functional groups, which can in turn affect the binding affinity of the drug molecule to its target protein.

Improved Binding Affinity: The unique steric and electronic properties of the -CF3 group can lead to stronger and more specific interactions with the active site of a target enzyme or receptor, thereby enhancing the potency of the drug.

These properties make the trifluoromethyl group a valuable addition in the design of new chemical entities with improved pharmacokinetic and pharmacodynamic profiles.

Design and Synthesis of Pharmacologically Active Derivatives (e.g., targeting inflammatory diseases, cancer therapies)

The core structure of this compound is a valuable scaffold for the design and synthesis of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases.

Cancer Therapies: Benzoic acid derivatives have shown significant potential as anticancer agents. nih.gov By modifying the this compound scaffold, researchers can develop derivatives that target various cancer-related pathways. For example, the synthesis of pyrazole (B372694) derivatives containing a bis(trifluoromethyl)phenyl moiety has yielded compounds with potent growth inhibitory effects on drug-resistant bacteria, a concept that can be extended to cancer cell lines. mdpi.com The trifluoromethyl group, in particular, can enhance the targeting and inhibitory activity of molecules against tumor cells.

Inflammatory Diseases: Research has demonstrated that derivatives of benzoic acid can act as potent anti-inflammatory agents. For instance, 3-amide benzoic acid derivatives have been identified as novel and potent antagonists of the P2Y14 receptor, which plays a key role in inflammatory processes. nih.gov The synthesis of such derivatives starting from this compound could lead to the development of new treatments for a range of inflammatory conditions.

| Therapeutic Area | Example Derivative Class | Potential Mechanism of Action |

| Cancer | Pyrazole derivatives | Inhibition of cancer cell proliferation |

| Inflammatory Diseases | 3-Amide benzoic acid derivatives | Antagonism of P2Y14 receptor |

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives